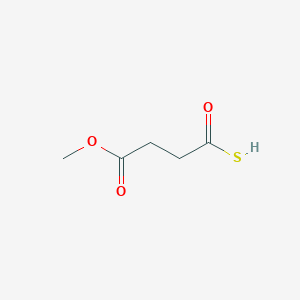
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate typically involves the diazotization of m-phenylenediamine followed by coupling with m-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The monoglycolate form is achieved by reacting the azo compound with ethylene glycol under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced reactors and purification techniques is common in industrial settings.
化学反应分析
Types of Reactions
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme interactions and as a staining agent.
Industry: Used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s reactivity allows it to form covalent bonds with specific targets, modulating their function.
相似化合物的比较
Similar Compounds
m-Phenylenediamine: A precursor in the synthesis of the compound.
m-Aminophenol: Another precursor used in the synthesis.
Azo Compounds: Similar in structure but may have different substituents.
Uniqueness
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoglycolate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its monoglycolate form enhances its solubility and usability in various applications.
属性
CAS 编号 |
67493-64-5 |
|---|---|
分子式 |
C14H17N5O3 |
分子量 |
303.32 g/mol |
IUPAC 名称 |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;2-hydroxyacetic acid |
InChI |
InChI=1S/C12H13N5.C2H4O3/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;3-1-2(4)5/h1-7H,13-15H2;3H,1H2,(H,4,5) |
InChI 键 |
ZYRMZFNQPOIEIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



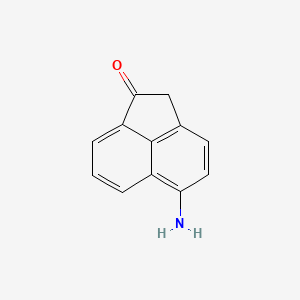


![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
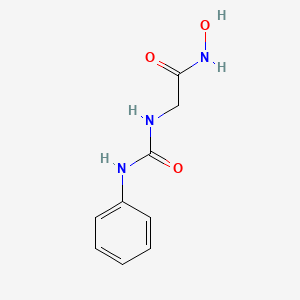
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
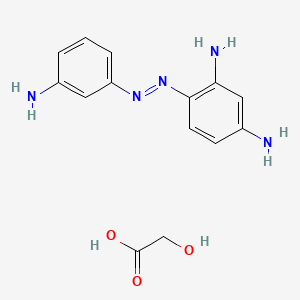

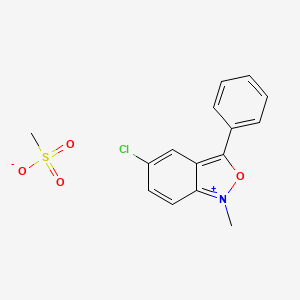
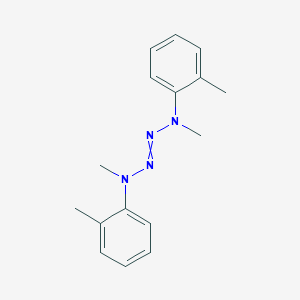
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
